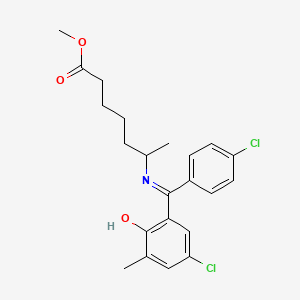
5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-ol is an organic compound with a complex structure that includes a phenylmethoxymethyl group and a prop-1-en-2-yloxolan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of phenylmethanol with an appropriate epoxide under acidic or basic conditions to form the desired oxolan-2-ol derivative. The reaction conditions typically include the use of a solvent such as dichloromethane or toluene and a catalyst like sulfuric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as distillation or recrystallization to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-one: Similar structure but with a ketone group instead of an alcohol.
5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-amine: Similar structure but with an amine group instead of an alcohol.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry .
Properties
| 105558-09-6 | |
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
5-(phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-ol |
InChI |
InChI=1S/C15H20O3/c1-11(2)14-8-13(18-15(14)16)10-17-9-12-6-4-3-5-7-12/h3-7,13-16H,1,8-10H2,2H3 |
InChI Key |
KUNUDKWCSPHGEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CC(OC1O)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




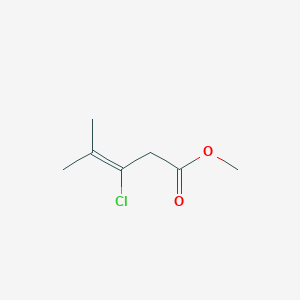
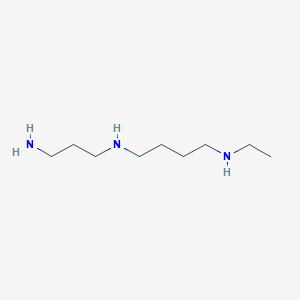

![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)
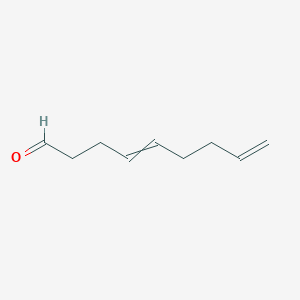
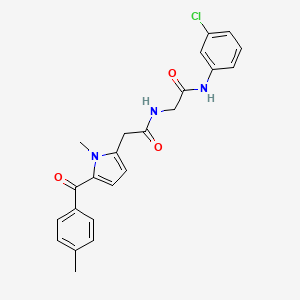
![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)
